(R)-tert-Butyl 3-[(pyrrolidin-1-yl)carbonyl]aminopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-10-6-7-12(11-18)16-13(19)17-8-4-5-9-17/h12H,4-11H2,1-3H3,(H,16,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTAHXZSOWMXQO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117406 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(1-pyrrolidinylcarbonyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-31-1 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(1-pyrrolidinylcarbonyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(1-pyrrolidinylcarbonyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-[(pyrrolidin-1-yl)carbonyl]aminopiperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods, including cyclization reactions of appropriate precursors.
Introduction of the pyrrolidine moiety: This step involves the incorporation of the pyrrolidine group into the piperidine ring, often through nucleophilic substitution reactions.
Protection and deprotection steps: Protecting groups such as tert-butyl are used to protect reactive sites during the synthesis and are later removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-[(pyrrolidin-1-yl)carbonyl]aminopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often to increase its stability or alter its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities.
Scientific Research Applications
®-tert-Butyl 3-[(pyrrolidin-1-yl)carbonyl]aminopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-[(pyrrolidin-1-yl)carbonyl]aminopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its:
- Piperidine core (six-membered saturated ring).
- Boc-protected amine at position 1.
- Amide-linked pyrrolidine at position 3.
- Chiral center (R-configuration) at position 3.
Comparison Table
*Estimated based on structural divergence.
Detailed Analysis
a) Core Structure Differences
- Piperidine vs.
- Piperidine vs. Pyridine : Pyridine-based analogs (–2) feature an aromatic ring with delocalized electrons, differing significantly in reactivity and electronic properties compared to the saturated piperidine .
b) Functional Group Variations
- Amide vs. Hydroxyl/Halogens: The target’s pyrrolidinyl carbonylamide group introduces hydrogen-bond acceptor/donor capabilities, unlike hydroxyl or halogen substituents in analogs, which may enhance solubility or reactivity in cross-coupling reactions .
- Boc Protection : Common among all tert-butyl carbamate derivatives, this group enhances stability during synthetic processes .
c) Stereochemical Considerations
The R-configuration at position 3 distinguishes the target from its S-enantiomer (CAS 625471-18-3) and racemic mixtures. Chirality significantly impacts molecular recognition in asymmetric synthesis or drug-receptor interactions .
d) Similarity Scores
Compounds with piperidine/pyrrolidine cores and Boc protection (e.g., CAS 184637-48-7) share high similarity (0.91), while pyridine derivatives with halogens or methoxy groups are structurally divergent .
Research Implications
- Synthetic Utility : The target’s amide linkage and Boc group make it a versatile intermediate for further functionalization, contrasting with halogenated pyridines suited for cross-coupling reactions .
- Biological Relevance : The pyrrolidinyl carbonylamide group may enhance binding to enzymes or receptors compared to simpler amines or hydroxylated analogs, though specific activity data are unavailable in the provided evidence.
Biological Activity
(R)-tert-Butyl 3-[(pyrrolidin-1-yl)carbonyl]aminopiperidine-1-carboxylate is a complex organic compound belonging to the piperidine derivatives class, which are known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound's IUPAC name is tert-butyl (3R)-3-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate, with the molecular formula . Its structural characteristics contribute to its biological activity, particularly through interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.40 g/mol |
| CAS Number | 1286209-31-1 |
| Chemical Class | Piperidine Derivative |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate the activity of these targets, leading to various pharmacological effects.
Potential Targets:
- Cytochrome P450 Enzymes : These enzymes play a critical role in drug metabolism and can influence the efficacy and safety of pharmaceuticals. The compound's interactions with CYP enzymes could lead to significant metabolic pathways affecting drug action and toxicity .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives can possess antimicrobial properties, making them potential candidates for developing new antibiotics.
Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. The specific mechanism may involve apoptosis induction or cell cycle arrest, but further studies are necessary to elucidate these pathways.
Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Evaluation : A study evaluated the efficacy of piperidine derivatives against various cancer cell lines. Results indicated that certain structural modifications significantly enhanced cytotoxicity against breast and prostate cancer cells .
- Metabolic Stability : Investigations into the metabolic pathways of this compound revealed its interaction with CYP3A4, suggesting that its metabolic profile could influence its therapeutic effectiveness .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has highlighted how modifications in the piperidine ring can enhance biological activity. For instance, substituents on the nitrogen atoms have been shown to affect binding affinity and selectivity towards specific targets .
Comparative Analysis
The uniqueness of this compound lies in its combination of piperidine and pyrrolidine moieties. This structural configuration differentiates it from other similar compounds, which may not exhibit the same level of biological activity.
| Compound Type | Biological Activity |
|---|---|
| Piperidine Derivatives | Antimicrobial, Anticancer |
| Pyrrolidine Derivatives | Neuroprotective, Antidiabetic |
| (R)-tert-Butyl Compound | Broad-spectrum potential |
Q & A
Q. What are the standard synthetic routes for (R)-tert-Butyl 3-[(pyrrolidin-1-yl)carbonyl]aminopiperidine-1-carboxylate?
The synthesis typically involves multi-step strategies, including:
- Protecting group utilization : The tert-butyl carbamate (Boc) group is introduced early to protect the piperidine nitrogen, enabling selective functionalization at the 3-position .
- Amide bond formation : The pyrrolidin-1-yl carbonyl group is introduced via coupling reactions (e.g., carbodiimide-mediated coupling) between the piperidine amine and pyrrolidine carbonyl chloride .
- Deprotection and purification : Final Boc removal under acidic conditions (e.g., HCl/dioxane) yields the free amine, followed by recrystallization or column chromatography for purity .
Q. How is the compound characterized using spectroscopic and analytical methods?
Key characterization steps include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, with distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl) and pyrrolidine protons (δ ~3.0–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHNO: 310.21) .
- Elemental analysis : Confirms purity (>95%) by matching calculated and observed C, H, N percentages .
Q. What safety protocols are critical during handling and storage?
- Personal protective equipment (PPE) : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to avoid inhalation or contact .
- Storage : Keep in sealed containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the Boc group .
- Waste disposal : Treat as hazardous organic waste; neutralize acidic deprotection byproducts before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and enantiomeric purity?
- Catalyst screening : Chiral catalysts (e.g., BINAP-metal complexes) enhance stereoselectivity during amide bond formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures (0–5°C) minimize side reactions .
- In-line monitoring : Use FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. How do structural modifications influence biological activity, and how can SAR studies be designed?
- Key structural analogs (Table 1):
| Compound | Modification | Biological Activity | Reference |
|---|---|---|---|
| tert-Butyl 3-(methylamino)piperidine-1-carboxylate | Methylamine substitution | Reduced enzyme inhibition | |
| tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate | Pyridine ring addition | Enhanced receptor binding |
- Methodology :
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based activity assays .
- Computational docking : Compare binding poses of analogs to identify critical interactions (e.g., hydrogen bonding with pyrrolidine carbonyl) .
Q. How can contradictions in biological activity data between similar compounds be resolved?
- Control experiments : Verify assay reproducibility using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic stability testing : Assess compound stability in liver microsomes to rule out degradation artifacts .
- Orthogonal techniques : Validate binding affinity discrepancies using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What methodologies are used to study the compound’s interaction with biological targets?
- SPR/ITC : Quantify binding kinetics (K, k/k) for target proteins .
- X-ray crystallography : Resolve co-crystal structures to identify binding site interactions (e.g., hydrophobic pockets accommodating the tert-butyl group) .
- Mutagenesis : Engineer target protein mutants (e.g., Ala-scanning) to pinpoint residues critical for binding .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Accelerated stability studies :
- pH dependence : Boc group hydrolyzes rapidly at pH < 3 (simulated gastric fluid) but remains stable at pH 7.4 (blood) .
- Thermal degradation : TGA (thermogravimetric analysis) shows decomposition >150°C; store at –20°C for long-term stability .
Methodological Best Practices
- Stereochemical analysis : Use chiral HPLC with cellulose-based columns to confirm enantiomeric excess (>99% for R-configuration) .
- Scale-up challenges : Optimize solvent volumes and cooling rates during crystallization to prevent amorphous solid formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
